1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-29-17-22(16-27-29)21-12-18(13-25-15-21)14-26-24(30)28-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,15-17,23H,14H2,1H3,(H2,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFRHVXUQXHGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Diphenylmethylamine
Diphenylmethylamine is typically synthesized via reductive amination of benzophenone using ammonium acetate and sodium cyanoborohydride in methanol, achieving yields of 85–90%. Alternative methods include:
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Grignard addition : Reaction of benzophenone with methylmagnesium bromide, followed by oxidation and Hofmann degradation.
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Buchwald-Hartwig amination : Palladium-catalyzed coupling of diphenylmethanol with ammonia.
Synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methylamine
This fragment requires regioselective pyrazole ring formation and subsequent functionalization:
-
Pyrazole Synthesis :
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Condensation of 3-pyridinecarboxaldehyde with 1-methylhydrazine in ethanol under reflux forms 1-methyl-1H-pyrazole-4-carbaldehyde (78% yield).
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Suzuki-Miyaura coupling with 5-bromopyridin-3-ylboronic acid using Pd(PPh₃)₄ achieves the pyridyl-pyrazole scaffold (Table 1).
Step Reagents/Conditions Yield (%) 1 1-methylhydrazine, EtOH, Δ 78 2 Pd(PPh₃)₄, K₂CO₃, DMF/H₂O 65 -
-
Methylamine Introduction :
Urea Bond Formation Strategies
Isocyanate-Mediated Coupling
Reaction of diphenylmethylamine with 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl isocyanate in anhydrous dichloromethane at 0–5°C produces the urea derivative. Triethylamine (2 eq.) is employed to scavenge HCl, with yields reaching 70–75%.
Mechanistic Insight :
The isocyanate intermediate is generated in situ from the corresponding amine using triphosgene (BTC) in tetrahydrofuran (THF). Excess BTC (1.2 eq.) ensures complete conversion, monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Carbodiimide-Assisted Coupling
Alternative protocols utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the amine for urea formation:
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Activation : Stir diphenylmethylamine (1 eq.) with EDCI (1.5 eq.) and HOBt (1.5 eq.) in DMF at 25°C for 1 h.
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Coupling : Add pyridyl-pyrazole methylamine (1 eq.) and react for 12 h under nitrogen.
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Workup : Purify via silica chromatography (ethyl acetate/hexane gradient) to isolate the urea (68% yield).
Optimization of Reaction Conditions
Solvent Screening
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions. Dichloromethane and THF balance solubility and selectivity (Table 2).
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 72 | 88 |
| THF | 68 | 92 |
| DCM | 75 | 90 |
Catalytic Systems
Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in pyrazole synthesis, while Lewis acids (ZnCl₂) accelerate urea formation by polarizing carbonyl groups.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 60:40) shows ≥98% purity with retention time 12.3 min.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases due to its interaction with biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues in the Urea Family
The compound shares a urea backbone (NH–CO–NH) with other derivatives, but its substituents confer distinct properties. Key analogues include:
Key Differences and Implications
- Electronic Effects : The absence of strong electron-withdrawing groups (e.g., nitro in 15a) may reduce reactivity but improve metabolic stability .
- Heterocyclic Diversity : The pyridine-pyrazole core differs from pyridazine (8) or triazole (15a) systems, altering hydrogen-bonding and π-stacking capabilities .
Biological Activity
The compound 1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea is a novel urea derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 362.43 g/mol
- IUPAC Name : this compound
This compound features a urea moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit key oncogenic pathways, including those involving BRAF(V600E) and EGFR. These pathways are crucial in the proliferation and survival of cancer cells .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in diseases characterized by chronic inflammation .
- Antimicrobial Properties : Some pyrazole derivatives demonstrate significant antimicrobial activity against various pathogens, indicating a broad spectrum of biological activity .
Antitumor Efficacy
A study evaluated the antitumor effects of related pyrazole compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, especially when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .
Anti-inflammatory Activity
In vitro assays have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokine production. This suggests their potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
| Study | Compound Tested | Findings |
|---|---|---|
| 1 | Pyrazole Derivative A | Significant inhibition of tumor growth in MCF-7 cells |
| 2 | Pyrazole Derivative B | Reduced IL-6 levels in an LPS-induced inflammation model |
| 3 | Pyrazole Derivative C | Antimicrobial activity against Staphylococcus aureus |
Q & A
Q. What are the established synthetic routes for 1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea?
The compound is synthesized via urea-forming reactions between appropriately functionalized amines and isocyanates or azides. A general method involves:
- Step 1 : Preparation of the pyrazole-pyridine intermediate (e.g., 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethanamine) through nucleophilic substitution or coupling reactions .
- Step 2 : Reaction with diphenylmethyl isocyanate under anhydrous conditions (e.g., refluxing in toluene or CHCl₃) to form the urea linkage. Crystallization from ethanol–acetic acid mixtures enhances purity .
Key reagents : Toluene, chloroform, azides, or isocyanates.
Yield optimization : Solvent choice and reaction time significantly impact yield. For example, toluene reflux for 1 hour vs. CHCl₃ for 2 hours may alter byproduct formation .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- X-ray crystallography : Resolves bond angles and torsional strain in the urea moiety and heterocyclic rings (e.g., pyrazole-pyridine orientation) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitutions. The diphenylmethyl group shows distinct aromatic splitting patterns (δ 7.2–7.5 ppm), while the pyrazole C-H protons resonate near δ 7.8–8.2 ppm .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₂₈H₂₅N₅O: calc. 448.21, obs. 448.20) .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
- Pyrazole substitution : Replacing the 1-methyl group with bulkier alkyl chains (e.g., ethyl) reduces solubility but may enhance target binding affinity .
- Diphenylmethyl vs. fluorophenyl : Fluorine substitution (e.g., 4-fluorophenyl) increases metabolic stability but may alter pharmacokinetics .
- Urea linker flexibility : Introducing rigid spacers (e.g., cyclopenta[c]pyrazole) restricts conformational freedom, potentially improving selectivity for kinase targets .
Data contradiction example : Studies report conflicting IC₅₀ values (nanomolar vs. micromolar) for similar urea derivatives, likely due to assay conditions (e.g., ATP concentration in kinase assays) .
Q. What experimental strategies resolve contradictions in reported biological data?
- Standardized assays : Use consistent enzyme concentrations (e.g., 10 nM kinase) and control for cofactor interference (e.g., Mg²⁺ in ATP-binding pockets) .
- Structure-activity relationship (SAR) validation : Compare analogues with systematic substitutions (e.g., pyridine vs. pyridazine rings) to isolate structural contributors to activity .
- Orthogonal binding assays : Combine surface plasmon resonance (SPR) with cellular thermal shift assays (CETSA) to confirm target engagement .
Q. How can reaction conditions be optimized to mitigate byproducts during synthesis?
| Parameter | Impact | Evidence |
|---|---|---|
| Solvent polarity | Low-polarity solvents (toluene) favor urea formation over hydrolysis . | |
| Temperature | Reflux (~110°C in toluene) accelerates reaction but risks decomposition. | |
| Catalyst | Lewis acids (e.g., ZnCl₂) improve regioselectivity in pyrazole coupling. |
Case study : Substituting toluene with DMF increases polarity, reducing yield from 75% to 50% due to competing hydrolysis .
Q. What in vitro models are suitable for evaluating this compound’s therapeutic potential?
- Kinase inhibition assays : Screen against panels of serine/threonine or tyrosine kinases (e.g., JAK2, EGFR) to identify primary targets .
- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT or ATP-lite protocols .
- CYP450 inhibition studies : Assess metabolic stability using human liver microsomes to predict drug-drug interactions .
Data interpretation : Contradictory cytotoxicity results may arise from cell line-specific expression of efflux pumps (e.g., P-gp) .
Q. How can computational methods guide the design of derivatives with improved properties?
- Molecular docking : Predict binding modes to targets like kinases (e.g., PDB ID 1XKK) using AutoDock Vina. Focus on hydrogen bonds between the urea carbonyl and kinase hinge regions .
- ADMET prediction : Tools like SwissADME estimate logP (optimal range: 2–4) and blood-brain barrier permeability .
- MD simulations : Assess conformational stability of the diphenylmethyl group in aqueous vs. lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
